molecular formula C13H15ClN2O B8329932 2-Chloro-4-pentyloxyquinazoline

2-Chloro-4-pentyloxyquinazoline

Cat. No.: B8329932
M. Wt: 250.72 g/mol
InChI Key: QUTWRZNDMZKEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-pentyloxyquinazoline is a functionalized quinazoline derivative designed for research and development, particularly in medicinal chemistry. Quinazoline is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in over 200 naturally occurring alkaloids . The 2-chloro and 4-alkoxy substituents on the quinazoline core make this compound a versatile and reactive intermediate for further synthetic exploration. The chloro group at the 2-position is a well-established reactive site that readily undergoes nucleophilic substitution reactions with amines and other nucleophiles, allowing researchers to rapidly generate a library of 2-substituted quinazoline analogs . Meanwhile, the pentyloxy chain at the 4-position can influence the compound's lipophilicity, potentially enhancing cell membrane permeability . This strategic substitution pattern is commonly employed in the design of therapeutic agents. Quinazoline derivatives have demonstrated significant therapeutic potential, most notably as anticancer agents. Several FDA-approved drugs, such as erlotinib, gefitinib, and lapatinib, are based on the 4-anilinoquinazoline structure and function as potent protein kinase inhibitors . These drugs typically target the epidermal growth factor receptor (EGFR), a key enzyme involved in cell cycle progression and proliferation, which is often overexpressed in cancerous cells . As a synthetic building block, this compound serves as a precursor for the development of novel compounds targeting these and other biological pathways. Research into quinazoline chemistry remains highly active, with continuous efforts to develop efficient and eco-friendly synthetic protocols . This product is intended for use in such investigative synthetic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-chloro-4-pentoxyquinazoline

InChI

InChI=1S/C13H15ClN2O/c1-2-3-6-9-17-12-10-7-4-5-8-11(10)15-13(14)16-12/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

QUTWRZNDMZKEBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies on Quinazoline Derivatives with Halogen and Alkoxy Substitutions

Influence of Halogenation at the 2-Position on Receptor Binding and Enzyme Inhibition

The presence of a halogen, specifically chlorine, at the 2-position of the quinazoline (B50416) ring is a critical determinant of the molecule's chemical reactivity and biological activity. The 2-chloro group acts as an effective leaving group, making the C2 position susceptible to nucleophilic substitution. This reactivity is a cornerstone in the synthesis of a wide array of 2-substituted quinazoline derivatives, allowing for the introduction of various functional groups to modulate biological effect. semanticscholar.orgnih.gov

The electronegativity and size of the chlorine atom can influence binding affinity within a receptor's active site. It can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-receptor complex. Furthermore, the substitution pattern on the quinazoline core, including the 2-chloro group, is pivotal for achieving regioselective synthesis, which is essential for developing targeted therapeutic agents. mdpi.com The synthesis of 2-chloro-4-anilinoquinazolines, for example, relies on the higher reactivity of the chlorine atom at the 4-position compared to the 2-position, yet the presence of the 2-chloro group remains a key feature for the final molecule's interaction with its biological target. nih.govrsc.org

Impact of Alkoxy Chain Length and Branching at the 4-Position on Pharmacological Profiles

The alkoxy group at the 4-position of the quinazoline scaffold plays a significant role in defining the molecule's pharmacological profile, primarily by influencing its lipophilicity, solubility, and steric interactions with target proteins. The length and branching of the alkoxy chain are key modulators of these properties.

For 2-Chloro-4-pentyloxyquinazoline, the five-carbon pentyloxy chain imparts a significant degree of lipophilicity to the molecule. This property can enhance its ability to cross cell membranes and access intracellular targets. Research on related heterocyclic compounds, such as 4-alkoxy-2-phenylquinolines, has shown a clear structure-activity relationship concerning the alkoxy chain. In that series, derivatives with methoxy (B1213986) and ethoxy groups at the 4-position displayed potent antiplatelet activity. nih.gov This suggests that a shorter alkoxy chain can be optimal for certain activities.

However, the ideal chain length is target-dependent. Studies on other quinazoline-based inhibitors have shown that an appropriate spacing and chain length between a core ring structure and a binding moiety are essential for potency. acs.org The pentyloxy group, being a straight-chain of moderate length, provides a balance between increased van der Waals interactions within a hydrophobic binding pocket and sufficient flexibility. The increased chain length compared to smaller alkoxy groups like methoxy or ethoxy can allow the substituent to probe deeper into a hydrophobic channel of a target enzyme or receptor, potentially leading to enhanced binding affinity. Conversely, an overly long or bulky chain could introduce steric hindrance, negatively impacting binding. The unbranched nature of the pentyloxy group in this compound avoids the steric bulk that might be introduced by branched isomers (e.g., an isopentoxy group), which could alter the binding mode and potency.

Stereochemical Considerations and Conformational Analysis in Biological Interactions

While this compound itself is achiral, the conformational flexibility of the pentyloxy side chain is a crucial aspect of its interaction with biological targets. The five-carbon chain can adopt numerous conformations, and the lowest energy conformation when bound to a receptor may differ significantly from its preferred conformation in solution. This "bioactive conformation" is key to understanding its biological activity.

The quinazoline ring system itself is planar, but its substituents introduce three-dimensional character. The pentyloxy group, connected via a flexible ether linkage, can rotate and fold, allowing it to adapt to the specific topology of a binding site. This conformational freedom can be advantageous, enabling the molecule to find an optimal fit, but it can also come at an entropic cost upon binding.

Rational Design Principles for Modulating Quinazoline Derivative Activity

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. mdpi.comnih.gov The rational design of quinazoline derivatives, including this compound, leverages this scaffold to develop potent and selective modulators of biological processes.

Key design principles include:

Target-Oriented Synthesis : The design process often begins with a specific biological target, such as a kinase or receptor. nih.govmdpi.com Substituents are then chosen to optimize interactions with the target's active site. For example, in designing EGFR inhibitors, moieties are selected to interact with key residues like Cys797 in the ATP-binding pocket. nih.gov

Scaffold Hopping and Substitution : The quinazoline nucleus serves as a rigid anchor for various functional groups. The chlorine at the C2 position and the alkoxy group at the C4 position can be systematically varied to probe the structure-activity relationship. The 2-chloro group, as a reactive handle, is particularly useful for creating libraries of analogues for screening. semanticscholar.orgrsc.org

Bioisosteric Replacement : In some cases, functional groups are replaced with others that have similar steric and electronic properties (bioisosteres) to improve potency or reduce side effects. The chloro group could be replaced by other halogens or a cyano group, while the pentyloxy chain could be replaced by other alkyl or aryl ethers to explore the chemical space around the lead compound.

These principles allow chemists to systematically modify a lead compound like this compound to enhance its desired biological activity and develop it into a potential therapeutic agent. mdpi.com

Comparative SAR Analysis of this compound with Related Quinazoline Structures

To understand the specific contributions of the 2-chloro and 4-pentyloxy groups, it is useful to compare this compound with other quinazoline derivatives where these positions are modified. The biological activity of quinazolines is highly dependent on the substitution pattern. semanticscholar.orgmdpi.com

Compound Name2-Position Substituent4-Position SubstituentKey Reported Biological Activity
This compound -Cl-O(CH₂)₄CH₃(Reference Compound)
2-Ethoxy-4-chloroquinazoline semanticscholar.org-OCH₂CH₃-ClSynthetic intermediate for various bioactive quinazolines.
2-Chloro-4-anilinoquinazolines nih.govmdpi.com-Cl-NH-ArylAnticancer (e.g., EGFR/VEGFR-2 inhibition). nih.gov
Gefitinib (B1684475) nih.gov-H4-(3-chloro-4-fluoroanilino)Anticancer (EGFR inhibitor). nih.gov
4-Anilinoquinazolines nih.gov-H-NH-Aryl (with C7 side chains)Anticancer (VEGF receptor tyrosine kinase inhibitors). nih.gov

This comparative analysis highlights several key SAR trends:

2-Position : The presence of a chloro group at the 2-position, as in this compound and the 2-chloro-4-anilinoquinazolines, is a common feature in synthetically versatile intermediates and in some active compounds. nih.govnih.gov However, many highly potent inhibitors like Gefitinib are unsubstituted at this position, indicating that the 2-chloro group is not universally required for activity and is often replaced during synthesis.

4-Position : The 4-position is a critical point for modification and interaction. Replacing the 4-pentyloxy group with a substituted aniline (B41778) moiety, as seen in Gefitinib and other kinase inhibitors, is a well-established strategy for achieving high-affinity binding to the ATP pocket of kinases. nih.govnih.gov The pentyloxy group offers a different type of interaction, primarily hydrophobic, compared to the hydrogen-bonding capabilities of the anilino group. The activity of this compound would therefore likely be directed toward different biological targets than these anilino-based kinase inhibitors. The comparison with 2-ethoxy-4-chloroquinazoline shows how swapping the positions of the chloro and alkoxy groups dramatically alters the synthetic utility and likely the biological profile of the molecule. semanticscholar.org

Mechanistic Investigations of Quinazoline Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

There is no available research that identifies the specific molecular targets of 2-Chloro-4-pentyloxyquinazoline. While other 2-chloro-quinazoline derivatives have been investigated for their interaction with various biological molecules, this information cannot be extrapolated to this compound with scientific accuracy. The nature and position of the substituent groups on the quinazoline (B50416) ring are known to be critical for target recognition and binding affinity.

Enzyme Inhibition Kinetics and Receptor Modulation Studies

No studies detailing the enzyme inhibition kinetics or receptor modulation properties of this compound have been published. Therefore, data regarding its inhibitory constants (e.g., IC₅₀, Kᵢ), mechanism of inhibition (e.g., competitive, non-competitive), or its effects on receptor activity are not available.

Intracellular Signaling Pathway Modulation by Quinazoline Analogues in Cellular Research Models

Information regarding the modulation of intracellular signaling pathways by this compound is not present in the current body of scientific literature. Research on other quinazoline derivatives has demonstrated effects on pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). However, in the absence of specific studies, the impact of this compound on cellular signaling remains unknown.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches in Mechanistic Research

There are no published examples of structure-based or ligand-based drug design approaches being applied to the study of this compound. Such studies would be contingent on the prior identification of a specific biological target, which, as noted, has not been reported for this compound.

Theoretical and Computational Chemistry Approaches in Quinazoline Research

Density Functional Theory (DFT) Applications in Predicting Reactivity and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of quinazoline (B50416) research, DFT calculations are pivotal for understanding the fundamental properties of these molecules, such as their geometry, electronic distribution, and reactivity.

While specific DFT studies on 2-Chloro-4-pentyloxyquinazoline are not readily found in the literature, the principles can be applied to understand its characteristics. For instance, DFT can be used to calculate the electron density distribution across the quinazoline ring system. The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating pentyloxy group at the C4 position would significantly influence the molecule's electrostatic potential. This, in turn, dictates how the molecule interacts with biological targets.

DFT calculations can also predict the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. For related halogen-functionalized systems, DFT studies have shown that the nature of the halogen can non-monotonically alter the band gap, a finding that is attributed to the interplay between the silicon-silicon and silicon-halogen bonding contributions. rsc.org This highlights the nuanced electronic effects that substituents impart on a core scaffold.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) binds to a biological target, typically a protein or a nucleic acid.

In the realm of quinazoline derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, studies on 2-chloro-4-anilinoquinazoline derivatives have employed molecular docking to investigate their binding affinities to crucial cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These studies have revealed that the quinazoline core can fit into the hydrophobic pocket of the kinase domain, with specific substituents forming key hydrogen bonds and other non-covalent interactions that are critical for inhibitory activity.

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior of the ligand-target complex over time. While a static docking pose provides a snapshot of the interaction, MD simulations can reveal the stability of these interactions, the conformational changes in both the ligand and the target upon binding, and the role of solvent molecules. For 2-anilino-4-amino substituted quinazolines, MD simulations have been used to determine the stability of the docked complex with the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target, a key enzyme in malaria parasites. nih.gov

Although no specific molecular docking or dynamics simulation studies have been published for this compound, the established methodologies for similar quinazoline derivatives provide a clear roadmap for future investigations into its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a correlation between a set of molecular descriptors (physicochemical properties, electronic properties, etc.) and the observed biological activity of a series of compounds.

QSAR studies on various quinazoline derivatives have been successful in identifying the key structural features that govern their biological effects. For example, 3D-QSAR studies on 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop statistically significant models. nih.gov These models, represented by contour maps, highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.

Similarly, 2D-QSAR studies have been applied to imidazoquinazoline derivatives to correlate their structures with their antitumor activity. mdpi.com These models can help in predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. While a specific QSAR model for this compound is not available, the wealth of data on other quinazolines suggests that such a model could be developed to guide the design of more potent analogues.

In Silico Screening and Virtual Library Design for Novel Quinazoline Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening has been successfully employed to identify novel quinazoline-based inhibitors for various therapeutic targets. For instance, virtual screening of chemical libraries using SurflexDock led to the identification of a novel (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a JAK2 inhibitor. nih.gov This demonstrates the power of virtual screening in discovering new chemical scaffolds with desired biological activities.

The design of virtual libraries of novel quinazoline analogues is a key strategy in modern drug discovery. Starting from a core scaffold like 2-chloroquinazoline, a virtual library can be generated by systematically varying the substituents at different positions. For example, a library of 2-Chloro-4-alkoxyquinazolines could be created by introducing a diverse range of alkyl and substituted alkyl chains at the 4-position. These virtual libraries can then be screened in silico against various biological targets to identify promising candidates for synthesis and biological evaluation. This approach allows for the rapid exploration of a vast chemical space and accelerates the discovery of new drug candidates.

Pharmacological Potential and Research Applications of Quinazoline Derivatives Focusing on Mechanisms and Research Models

Investigations into Antineoplastic Mechanisms in Cellular Models

The anticancer potential of quinazoline (B50416) derivatives has been a major area of investigation. These compounds have been shown to interfere with several key pathways and cellular processes that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases (e.g., EGFR, VEGFR-2)

A primary mechanism by which quinazoline derivatives exert their antineoplastic effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. tbzmed.ac.ir Dysregulation of these kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and angiogenesis. tbzmed.ac.ir

Quinazoline-based compounds have been developed as potent inhibitors of both EGFR and VEGFR-2. tbzmed.ac.ir Vandetanib, a quinazoline derivative, is an example of a clinically approved dual inhibitor of EGFR and VEGFR-2 used in the treatment of certain types of thyroid cancer. tbzmed.ac.ir The quinazoline scaffold serves as an effective core for designing molecules that can fit into the ATP-binding pocket of these kinases, thereby blocking their activity. tbzmed.ac.ir

Numerous studies have focused on synthesizing and evaluating novel quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors. For instance, a series of 2-thioquinazolin-4(3H)-ones were synthesized and showed potent inhibitory activities against both kinases. rsc.org Compound 4 from this series, in particular, demonstrated comparable or superior potency against several cancer cell lines when compared to the standard drug sorafenib. rsc.org Similarly, new quinazoline sulfonamide conjugates have been designed and evaluated, with compound 15 showing significant cytotoxic activity against MCF-7 breast cancer cells and potent inhibition of both EGFR and VEGFR. nih.gov Another study reported on N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives as VEGFR-2 inhibitors. nih.gov Compound SQ2 from this series exhibited promising cytotoxic activity against colon cancer cell lines and potent VEGFR-2 kinase inhibition. nih.gov

The following table summarizes the inhibitory activities of selected quinazoline derivatives against EGFR and VEGFR-2.

CompoundTarget Kinase(s)IC₅₀ (µM)Cancer Cell Line(s)Reference
Compound 4 EGFR/VEGFR-21.50–5.86HCT-116, others rsc.org
Compound 15 EGFR/VEGFREGFR: 0.0728, VEGFR: 0.0523MCF-7 nih.gov
Compound SQ2 VEGFR-20.014HT-29, COLO-205 nih.gov
Gefitinib (B1684475) (Reference)EGFR-A549 nih.gov
Cabozantinib (Reference)VEGFR-20.0045HT-29, COLO-205 nih.gov

DNA Repair Enzyme System Modulation Research

Interference with DNA repair mechanisms is another strategy through which quinazoline derivatives can induce cancer cell death. Cancer cells often have a high reliance on specific DNA repair pathways to survive the DNA damage caused by their rapid proliferation or by chemotherapy and radiation.

Research has explored the potential of quinazolinone derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. researchgate.net Inhibition of PARP in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to synthetic lethality. A study focused on the synthesis of 4-quinazolinone derivatives and their evaluation as PARP inhibitors. researchgate.net One of the most potent compounds identified in early research was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), with an IC₅₀ of 400 nM. researchgate.net More recent studies have continued to explore this area, synthesizing novel quinazolinone derivatives with modified side chains to enhance their PARP inhibitory activity. researchgate.net

Furthermore, quinoline-based compounds, which share a heterocyclic scaffold with quinazolines, have been shown to inhibit various enzymes that act on DNA, including DNA methyltransferases and base excision repair DNA glycosylases. biorxiv.org Some of these compounds were found to intercalate into DNA, leading to a conformational change in the enzyme and subsequent inhibition. biorxiv.org This suggests that quinazoline derivatives may also exert their effects through direct interaction with DNA or by modulating the activity of a broader range of DNA-modifying enzymes.

Tubulin Polymerization Interference Studies

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, plays a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established anticancer strategy.

Several quinazoline and quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov These compounds can bind to tubulin, preventing its assembly into functional microtubules and leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov

A study on novel quinazoline derivatives identified compound Q19 as a potent inhibitor of tubulin polymerization that binds to the colchicine (B1669291) binding site. nih.gov This compound exhibited strong antiproliferative activity against the HT-29 colon cancer cell line with an IC₅₀ value of 51 nM. nih.gov Another investigation focused on 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, which was shown to bind to both α- and β-tubulin, inhibiting microtubule polymerization both in vitro and in vivo. nih.gov This interference with microtubule organization led to mitotic arrest. nih.gov

Induction of Cellular Differentiation and Apoptosis in In Vitro Studies

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many anticancer agents, including quinazoline derivatives, exert their therapeutic effects by inducing apoptosis in cancer cells.

Quinazoline derivatives have been shown to induce apoptosis through various mechanisms. For instance, the inhibition of EGFR and VEGFR-2 by quinazoline derivatives can disrupt downstream signaling pathways that promote cell survival, thereby triggering apoptosis. tbzmed.ac.irrsc.org Compound 4 , a dual EGFR/VEGFR-2 inhibitor, was found to induce a significant level of apoptosis in HCT-116 cells. rsc.org

Similarly, quinazolinone derivatives have been investigated for their ability to induce apoptosis in breast cancer cells. nih.govscilit.com Certain derivatives were found to significantly reduce the viability of MCF-7 cells in a dose-dependent manner. nih.gov The mechanism of apoptosis was determined to be primarily through the intrinsic pathway, as evidenced by the upregulation of caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some quinazolinone derivatives have been identified as CDK4/6 inhibitors, which can lead to cell cycle arrest and apoptosis. tandfonline.com Compound 5d from one study arrested the cell cycle at the G1 phase and induced both early and late apoptosis in MCF-7 cells. tandfonline.com The induction of apoptosis was further confirmed by an increase in caspase-3 levels and an upregulation of the pro-apoptotic protein Bax, alongside a downregulation of Bcl-2. tandfonline.com

The table below highlights the apoptotic effects of specific quinazoline derivatives in different cancer cell lines.

CompoundCancer Cell LineKey Apoptotic EventsReference
Compound 4 HCT-11646.53% total apoptosis rsc.org
Compound 5k A549Concentration-dependent increase in apoptosis nih.gov
Quinazolinedione derivatives 7 and 8 MCF-7Upregulation of caspase-9 and p53, downregulation of Bcl-2 nih.gov
Compound 5d MCF-7Induction of early and late apoptosis, increased caspase-3, Bax/Bcl-2 ratio increase tandfonline.com
Compound SQ2 HT-29, COLO-205Induction of apoptosis, cell cycle arrest in G1 and G2/M phases nih.gov

Studies on Anti-inflammatory Pathways and Mediators

In addition to their antineoplastic properties, quinazoline derivatives have demonstrated significant anti-inflammatory potential. Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer.

Cyclooxygenase (COX) Enzyme Inhibition Research

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through their role in the synthesis of prostaglandins. youtube.com COX-2 is often upregulated at sites of inflammation and in various types of cancer. youtube.com Therefore, the inhibition of COX enzymes, especially COX-2, is a major therapeutic strategy for treating inflammatory disorders and potentially for cancer chemoprevention.

Several studies have focused on the design and synthesis of quinazoline and quinazolinone derivatives as selective COX-2 inhibitors. nih.govmdpi.com By conjugating the quinazolinone scaffold with moieties from known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), researchers have developed compounds with enhanced COX-2 selectivity and potent anti-inflammatory activity. nih.gov For example, a series of novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide exhibited superior COX-2 selectivity compared to celecoxib, a well-known selective COX-2 inhibitor. nih.gov

Another study reported on a series of 16 quinazoline derivatives bearing ibuprofen and an amino acid, designed as dual inhibitors of EGFR and COX-2. nih.gov Compound 6 from this series showed higher cytotoxic potency than the reference drug gefitinib on several cancer cell lines and was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov Research has also demonstrated that certain pyrazole-substituted quinazolinones possess analgesic and anti-inflammatory properties, with some derivatives showing strong activity against COX-2 and weak activity against COX-1. mdpi.com

The following table presents data on the COX-2 inhibitory activity of selected quinazoline derivatives.

Compound Series/DerivativeCOX-2 SelectivityIn Vivo Anti-inflammatory ActivityKey FindingsReference
Quinazolinones conjugated with ibuprofen, indole acetamide, or thioacetohydrazideSuperior to celecoxibCompounds 4b , 7c , and 13b showed similar activity to celecoxibPotent and selective COX-2 inhibitors with anti-inflammatory and analgesic effects. nih.gov
Quinazoline derivative 6 (bearing ibuprofen and an amino acid)-5 times more potent than ibuprofenDual EGFR/COX-2 inhibitor with cytotoxic and anti-inflammatory properties. nih.gov
Pyrazole-substituted quinazolinonesStrong against COX-2, weak against COX-1-IC₅₀ for COX-2: 0.39–1.87 µM mdpi.com

Modulation of Pro-inflammatory Cytokines in Research Models

Quinazoline derivatives have demonstrated notable anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. wisdomlib.orgnih.gov Research has shown that these compounds can interfere with inflammatory pathways, which are crucial in various diseases.

In laboratory models, certain quinazoline and quinazolin-4-one derivatives have been shown to inhibit the release of inflammatory mediators in peritoneal macrophage cells. nih.gov Studies using lipopolysaccharide (LPS) stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, have demonstrated that extracts from Chlorella vulgaris can significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov This inhibition of key cytokines suggests a potential mechanism for the anti-inflammatory properties observed in some quinazoline-related compounds. nih.gov

Furthermore, the mechanism of action for some derivatives involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory response. nih.gov Molecular docking studies have suggested that certain quinazoline compounds can fit within the active sites of the COX-2 enzyme, interacting with key amino acid residues, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Another critical pathway in cytokine modulation is the Janus kinase (JAK) signaling pathway. Novel quinazoline derivatives have been designed as potent pan-JAK inhibitors, which have shown to significantly reduce joint swelling in collagen-induced arthritis models in animals, highlighting their potential in treating inflammatory diseases like rheumatoid arthritis. nih.gov

Table 1: Research on Quinazoline Derivatives and Pro-inflammatory Cytokine Modulation

Derivative/Compound Class Research Model Key Findings
Quinazolin-4-one derivatives Rat peritoneal macrophage cells Inhibition of inflammatory mediators. nih.gov
Quinazoline derivatives Collagen-induced arthritis (CIA) models Significant reduction in joint swelling via JAK inhibition. nih.gov
Quinazoline/Quinazolin-4-one LPS-induced liver toxicity model in rats Protection against toxicity and normalization of oxidative stress biomarkers. nih.gov
Quinazoline derivatives General research Exhibit anti-inflammatory effects. wisdomlib.org

Antimicrobial Research Perspectives (Bacterial, Fungal, Viral, Parasitic)

The quinazoline scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing a wide range of activities against bacteria, fungi, parasites, and viruses. nih.govwisdomlib.orgresearchgate.netfrontiersin.org

Exploration of Antimalarial Mechanisms in Parasite Models

Quinazoline derivatives have been a significant focus of antimalarial drug discovery, with research pointing to several mechanisms of action against the Plasmodium parasite. orientjchem.orgnih.govnih.gov A primary target for many quinoline-based drugs, including some quinazolines, is the parasite's hemoglobin digestion pathway within its acidic food vacuole. nih.gov

One of the main proposed mechanisms is the inhibition of hemozoin biocrystallization. nih.govyoutube.com During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govyoutube.com Quinoline-based compounds are thought to accumulate in the parasite's food vacuole and cap the growing faces of the hemozoin crystal, preventing further polymerization. nih.govnih.gov This leads to a buildup of toxic heme, which induces oxidative stress and kills the parasite. nih.gov Studies on novel 4-aminoquinoline (B48711) analogues have demonstrated their dose-dependent inhibition of hemozoin formation. plos.orgnih.govplos.orgresearchgate.net

Another potential mechanism involves the inhibition of parasite-specific enzymes. For instance, some quinoline (B57606) derivatives have been shown to interact with and inhibit the P. falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme crucial for the parasite's anaerobic glycolysis. plos.orgresearchgate.net While some studies suggest this binding is weak, it points to the possibility of multiple or complementary mechanisms of action. plos.orgnih.govplos.org

Table 2: Antimalarial Mechanisms of Quinoline and Quinazoline Derivatives

Compound Class/Derivative Parasite Model Proposed Mechanism of Action
Quinoline-containing drugs (e.g., Chloroquine) Plasmodium blood stages Accumulate in the acidic food vacuole and inhibit heme polymerization. nih.gov
Febrifugine analogues (with 4-quinazolinone moiety) Plasmodium berghei in mice The 4-quinazolinone moiety is suggested to be crucial for activity. nih.gov
Novel 4-aminoquinoline analogues (MAQ, BAQ) P. falciparum (in vitro) Significant, dose-dependent inhibition of hemozoin formation. plos.orgplos.org
Quinazolinone-2-carboxamide derivatives Plasmodium (in vitro) Fast-killing profile, active against resistant strains. acs.org

Antibacterial and Antifungal Efficacy Studies in Microbial Models

Quinazoline and quinazolinone derivatives have been extensively evaluated for their efficacy against a variety of bacterial and fungal pathogens. nih.govbiomedpharmajournal.orgeco-vector.com These studies often utilize in vitro methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against different microbial strains. nih.gov

In antibacterial studies, some 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown mild to moderate activity, particularly against Gram-negative bacteria like Escherichia coli. nih.gov The structural similarity to quinolone antibiotics has led to the hypothesis that their mechanism may involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.goveco-vector.com

In the realm of antifungal research, quinazoline derivatives have demonstrated significant activity. orientjchem.org For instance, certain synthesized compounds were effective against all tested fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.govbiomedpharmajournal.org Some derivatives showed potency comparable to the standard antifungal drug fluconazole. nih.gov While the exact mechanisms are still under investigation, some studies on related chloro-substituted compounds suggest that the antifungal action does not involve binding to ergosterol (B1671047) in the fungal cell membrane, a common target for many antifungals. scielo.brresearchgate.net Instead, they may act by inhibiting biofilm formation, a key virulence factor in many fungal infections. scielo.brresearchgate.net

Table 3: Antibacterial and Antifungal Efficacy of Quinazoline Derivatives

Derivative Class Microbial Model Efficacy/Key Findings
2,3-disubstituted 4(3H)-quinazolinones Gram-negative (E. coli) & Gram-positive bacteria, Fungi Mild antibacterial effects, with E. coli being most sensitive. Good antifungal effects. nih.gov
Thiazolidinone-substituted quinazolinones S. aureus, S. pyogen, E. coli, P. aeruginosa, A. niger, C. albicans Compounds showed good to excellent activity against various strains. biomedpharmajournal.org
1,2,4-Triazolo[1,5-a]quinazolinone P. mirabilis, E. coli, A. niger, C. albicans, A. flavus Strongest inhibitory effects against P. mirabilis and potent effect against A. niger. nih.gov
Myricetin (B1677590) derivatives with quinazolinone Xanthomonas axonopodis pv. citri (Xac) Good antibacterial activity, with some compounds being more effective than control drugs. acs.org

Antiviral Research in Viral Replication Models

The antiviral potential of quinazoline derivatives is an expanding area of research, with studies targeting various viruses and their replication mechanisms. researchgate.netnih.gov These compounds have been investigated for their ability to inhibit viral entry, replication, and propagation in different in vitro and in vivo models.

One key target for antiviral quinazolines is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov For example, in studies against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, quinazoline derivatives were identified that bind to an allosteric pocket of the RdRp, inhibiting its function. nih.gov This demonstrates the potential for developing non-nucleoside inhibitors based on the quinazoline scaffold.

Research has also been conducted on other viruses. Benzo[g]quinazoline derivatives have shown activity against the human rotavirus Wa strain. mdpi.com In studies involving plant viruses like the Tobacco Mosaic Virus (TMV), myricetin derivatives containing a quinazolinone moiety were found to be effective antiviral agents. acs.orgacs.org The mechanism in this case was linked to the compound binding to the TMV coat protein (TMV-CP). acs.org Furthermore, other studies have explored ribonucleoside analogs like 4'-fluorouridine, which suppress the replication of alphaviruses such as Chikungunya virus (CHIKV) by targeting the viral RNA replication step. nih.gov

Table 4: Antiviral Research on Quinazoline and Related Derivatives

Derivative/Compound Class Viral Model Mechanism/Key Findings
N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine derivatives Bovine Viral Diarrhea Virus (BVDV) Inhibit RdRp by binding to an allosteric pocket. nih.gov
Benzo[g]quinazoline derivatives Human rotavirus Wa strain Showed effective reducing activity against the virus. mdpi.com
Myricetin derivatives with quinazolinone Tobacco Mosaic Virus (TMV) Good antiviral activity; mechanism involves binding to TMV-CP. acs.orgacs.org
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues Respiratory Syncytial Virus (RSV) Potently inhibit RSV replication and associated inflammatory responses. nih.gov

Other Emerging Research Areas for Quinazoline Derivatives

Beyond antimicrobial and anti-inflammatory applications, the structural versatility of quinazoline derivatives has led to their exploration in other fields of pharmacology. wisdomlib.orgnih.govwisdomlib.org

Neuropharmacological Research Applications

One of the prominent emerging areas for quinazoline derivatives is in neuropharmacology, particularly as anticonvulsant agents. wisdomlib.org Various studies have focused on synthesizing novel quinazolinone derivatives and evaluating their potential to suppress seizures in different animal models. These investigations indicate that structural modifications to the quinazolinone core can result in compounds with enhanced efficacy against seizures, highlighting their therapeutic potential in the management of epilepsy. wisdomlib.org The broad range of biological activities associated with quinazolines continues to make them attractive scaffolds for developing new therapeutic agents for neurological disorders. nih.gov


Anticonvulsant Investigations in In Vitro and In Vivo Models

The search for novel anticonvulsant agents is driven by the need for more effective and safer treatments for epilepsy, a neurological disorder characterized by recurrent seizures. Quinazoline derivatives have been a focal point of this research due to their structural similarity to known anticonvulsant drugs and their ability to interact with key neurological targets. While direct experimental data on the anticonvulsant activity of 2-Chloro-4-pentyloxyquinazoline is not extensively available in public literature, the potential of this compound can be inferred from studies on structurally related quinazolines.

Structure-activity relationship (SAR) studies on various quinazoline derivatives have revealed that the nature and position of substituents on the quinazoline ring are critical for anticonvulsant activity. researchgate.net For instance, the presence of a halogen, such as a chloro group, at various positions has been shown to influence potency. nih.gov Furthermore, lipophilic groups are often incorporated to enhance the ability of the compound to cross the blood-brain barrier, a prerequisite for central nervous system activity. The pentyloxy group in this compound represents such a lipophilic moiety.

In vitro investigations often focus on the molecular mechanisms underlying anticonvulsant action. A primary target for many anticonvulsant drugs is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. nih.gov Enhanced GABAergic inhibition can suppress excessive neuronal firing. Studies on quinazoline derivatives have suggested that they can act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site to enhance the receptor's function. nih.gov Molecular docking studies are computational techniques used to predict the binding affinity and interaction of a compound with its target receptor, providing insights into the potential mechanism of action before laboratory testing. nih.gov

Table 1: Common In Vivo and In Vitro Models for Anticonvulsant Screening of Quinazoline Derivatives

Model Type Specific Model Purpose Relevant Findings for Quinazoline Derivatives
In Vivo Maximal Electroshock (MES) TestEvaluates the ability to prevent seizure spread.Some quinazoline derivatives show significant protection, indicating potential efficacy against generalized tonic-clonic seizures. nih.govresearchgate.net
In Vivo Subcutaneous Pentylenetetrazole (scPTZ) TestDetermines the ability to raise the seizure threshold.Activity in this model suggests potential for treating absence seizures. nih.gov
In Vitro GABA-A Receptor Binding AssaysMeasures the affinity of the compound for the GABA-A receptor.Studies indicate that some quinazolines can modulate GABA-A receptor activity, suggesting a potential mechanism of action. nih.gov
In Silico Molecular DockingPredicts the interaction between the compound and its biological target.Docking studies have supported the interaction of quinazoline derivatives with the GABA-A receptor. nih.gov

Antioxidant System Modulation Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders. The potential of quinazoline derivatives to act as antioxidants and modulate the body's antioxidant systems is an active area of research.

The antioxidant capacity of a chemical compound is often evaluated using a variety of in vitro assays. These assays can be broadly categorized based on their mechanism: hydrogen atom transfer (HAT) and single electron transfer (SET). Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and various methods to assess metal chelating ability.

The antioxidant potential of quinazoline derivatives is closely linked to their chemical structure. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the quinazoline scaffold can enhance their radical scavenging activity. These groups can donate a hydrogen atom or an electron to neutralize free radicals. While this compound does not possess a phenolic hydroxyl group, which is a strong contributor to antioxidant activity, the pentyloxy group is an electron-donating group that could potentially contribute to some level of antioxidant effect. The chloro group, being electron-withdrawing, might have a counteracting effect on this property.

Beyond direct radical scavenging, some compounds can exert antioxidant effects by modulating endogenous antioxidant enzyme systems. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Compounds that can activate the Nrf2 pathway can lead to a more robust and sustained antioxidant response. Research into whether quinazoline derivatives can modulate such pathways is ongoing.

Table 2: Methods for Assessing Antioxidant Potential of Quinazoline Derivatives

Assay Method Principle Relevance for Quinazoline Derivatives
DPPH Radical Scavenging AssayMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.Commonly used to screen the radical scavenging capacity of new quinazoline derivatives.
ABTS Radical Cation Decolorization AssayMeasures the ability of a compound to reduce the pre-formed ABTS radical cation.Provides another measure of radical scavenging ability, often complementary to the DPPH assay.
Metal Chelating Activity AssaysDetermines the ability of a compound to bind to pro-oxidant metal ions like iron and copper.Some quinazoline derivatives have been shown to possess metal-chelating properties, preventing the formation of highly reactive hydroxyl radicals.
Nrf2 Activation AssaysMeasures the ability of a compound to induce the translocation of Nrf2 to the nucleus and activate antioxidant gene expression.An emerging area of research to identify compounds with indirect antioxidant effects.

Future Directions and Interdisciplinary Research Opportunities for 2 Chloro 4 Pentyloxyquinazoline and Analogues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies is paramount for the efficient and environmentally conscious production of 2-chloro-4-pentyloxyquinazoline and its derivatives. Modern synthetic chemistry is increasingly focused on "green" principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netresearchgate.net

Recent progress in the synthesis of quinazolines and quinazolinones has highlighted several promising strategies. These include catalyst- and solvent-free methods, often utilizing microwave irradiation to accelerate reactions and improve yields. researchgate.net For instance, one-pot, three-component reactions are gaining traction as they streamline the synthetic process, reduce purification steps, and are inherently more atom-economical. nih.gov Such an approach could be adapted for the synthesis of 2,4-disubstituted quinazolines from readily available starting materials like 2-aminobenzophenones, aldehydes, and a nitrogen source under aerobic oxidation conditions.

Furthermore, the use of novel, recyclable catalysts, such as magnetic nanoparticle-supported copper complexes, presents a sustainable alternative to traditional metal catalysts. researchgate.net These heterogeneous catalysts can be easily recovered and reused, minimizing waste and production costs. The exploration of deep eutectic solvents (DES) as green reaction media also offers a promising avenue for the synthesis of quinazolinone derivatives and could be extended to quinazolines. nih.gov

Future synthetic strategies for this compound analogues will likely focus on:

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Photocatalysis: Visible-light-induced reactions provide a mild and environmentally friendly way to construct quinazoline (B50416) scaffolds.

Biocatalysis: The use of enzymes could enable highly selective and stereospecific syntheses, which is particularly important for developing chiral quinazoline derivatives.

Synthetic ApproachKey AdvantagesRelevant Compound Class
One-Pot, Three-Component Reaction High efficiency, atom economy, simplified work-up.2,4-disubstituted quinazolines
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, can be solvent-free.Quinazoline derivatives
Magnetic Nanoparticle Catalysis Catalyst is recyclable, environmentally friendly.Quinazoline derivatives
Deep Eutectic Solvents Green and biodegradable reaction medium.Quinazolinone derivatives

Advanced Mechanistic Studies at the Molecular and Cellular Level for Deeper Understanding

A thorough understanding of how this compound and its analogues exert their biological effects is crucial for their optimization as therapeutic agents. Advanced mechanistic studies at the molecular and cellular levels can elucidate their precise targets and pathways of action.

Quinazoline derivatives are well-known for their anticancer properties, often acting as inhibitors of key signaling molecules. nih.gov For example, some 2,4-disubstituted quinazolines have been shown to down-regulate the expression of the oncoprotein c-myc by stabilizing the G-quadruplex structure in its promoter region. nih.gov This, in turn, can lead to the downregulation of nucleolin and a subsequent decrease in ribosomal RNA synthesis, ultimately triggering cancer cell apoptosis via the p53 pathway. nih.gov

Other proposed anticancer mechanisms for quinazoline derivatives include:

Inhibition of Tyrosine Kinases: Many quinazolines, such as gefitinib (B1684475) and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. ekb.egbiomedres.us

Tubulin Polymerization Inhibition: Some quinazoline analogues can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com

DNA Repair Enzyme Inhibition: Targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) is another strategy by which quinazolines can induce cancer cell death. nih.gov

Future research should employ a range of modern techniques to dissect the mechanisms of action of novel this compound analogues. These techniques include:

Proteomics and Transcriptomics: To identify global changes in protein and gene expression in response to compound treatment.

Chemical Proteomics: To directly identify the protein targets of the compounds.

High-Resolution Imaging: To visualize the subcellular localization of the compounds and their effects on cellular structures.

Structural Biology: To determine the three-dimensional structure of the compounds bound to their targets, providing insights for rational drug design.

Exploration of Polypharmacology and Multi-Targeted Approaches in Quinazoline Design

The "one drug, one target" paradigm is increasingly being challenged by the complexity of diseases like cancer. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute that can lead to enhanced efficacy and overcome drug resistance. nih.gov Quinazoline derivatives are particularly well-suited for the design of multi-targeted agents due to their versatile scaffold. ekb.egnih.gov

Researchers have successfully designed quinazoline-based compounds that can simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, such as VEGFR, EGFR, and PDGFR-β. nih.gov This multi-pronged attack can be more effective than targeting a single pathway. Another approach involves creating hybrid molecules that combine the quinazoline scaffold with other pharmacophores to hit distinct targets. nih.gov For example, quinazoline-tethered hydroxamic acid derivatives have been developed as dual inhibitors of histone deacetylases (HDACs) and other cancer-related targets. emanresearch.org

The design of multi-targeted this compound analogues could involve:

Kinase Profiling: Screening new compounds against a broad panel of kinases to identify those with a desired multi-target profile.

Structure-Based Design: Using the crystal structures of multiple targets to design a single molecule that can fit into the active sites of each.

Pharmacophore Hybridization: Combining the quinazoline core with other known pharmacophores to create novel multi-functional molecules.

Multi-Target StrategyExample TargetsTherapeutic Rationale
Dual/Multi-Kinase Inhibition EGFR/VEGFR, EGFR/HDACCombatting cancer through inhibition of multiple signaling pathways. ekb.eg
Microtubule and RTK Inhibition Tubulin, EGFR, VEGFR-2, PDGFR-βCombining cytotoxic and anti-angiogenic effects. nih.gov
Hybrid Molecules Quinazoline-Triazole HybridsPotentially enhanced potency and reduced resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of quinazoline derivatives is no exception. jddtonline.infonih.gov These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates by analyzing vast datasets and predicting molecular properties. ijirt.org

AI and ML can be applied at various stages of the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze biological data to identify novel drug targets for quinazoline derivatives.

Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target. nih.gov

De Novo Drug Design: Generative models can design entirely new quinazoline analogues with desired properties.

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. jddtonline.info

Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for novel quinazoline derivatives. ijirt.org

In silico studies, such as molecular docking, are already being used to predict the binding modes of quinazoline derivatives to their targets and to guide the design of new compounds with improved affinity. ijfmr.comglobalresearchonline.net The increasing availability of large biological and chemical datasets, coupled with advancements in AI algorithms, will further enhance the power of these computational approaches in the future.

Unexplored Biological Activity Spaces for Quinazoline Derivatives with Novel Substitution Patterns

While the anticancer activity of quinazolines is well-established, there is a vast and largely unexplored space of other potential biological activities for this versatile scaffold. nih.govwisdomlib.orgresearchgate.net By introducing novel substitution patterns on the this compound core, researchers can explore new therapeutic areas.

Recent studies have shown that quinazoline and quinazolinone derivatives possess a wide range of pharmacological effects, including:

Antimicrobial Activity: Some quinazolines have shown potent activity against various bacterial and fungal strains. nih.gov

Antiviral Activity: There is growing interest in the potential of quinazolines as antiviral agents, including against HIV. nih.gov

Anti-inflammatory Activity: Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. nih.gov

Anticonvulsant Activity: The quinazoline scaffold has been explored for the development of new treatments for epilepsy. nih.gov

Antimalarial Activity: Novel quinazoline derivatives are being investigated as potential new drugs to combat malaria. researchgate.net

Immune Checkpoint Inhibition: Recent research has explored the use of quinazoline derivatives as inhibitors of immune checkpoints like IDO1 and PD-L1, which could be a promising strategy for cancer immunotherapy. nih.gov

The future of this compound research lies in the systematic exploration of these and other biological activities. This will require a multidisciplinary approach, combining innovative synthetic chemistry with high-throughput biological screening and advanced mechanistic studies. By venturing into these uncharted territories, the full therapeutic potential of this promising class of compounds can be realized.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-pentyloxyquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 4-position of 2-chloroquinazoline derivatives. Key steps include:
  • Catalysts : Palladium or copper-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions, particularly for introducing pentyloxy groups .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve solubility and reaction efficiency .
  • Temperature : Reflux conditions (80–120°C) are critical for achieving high conversion rates, especially in condensation reactions .
    Table 1 : Optimization of Reaction Conditions
CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂DMSO11078
CuIAcetonitrile10065

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the pentyloxy group’s methylene protons appear as a triplet at δ 3.9–4.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 293.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (750–800 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions or substituent effects. Strategies include:
  • Comparative Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length) to isolate bioactivity drivers .
  • Reproducibility Protocols : Validate results under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

Q. What experimental designs are optimal for studying the impact of substituent modifications on this compound’s reactivity?

  • Methodological Answer : Use Design of Experiments (DOE) to evaluate factors like:
  • Substituent Position : Compare 4-pentyloxy vs. 4-methoxy derivatives to assess steric/electronic effects .
  • Reaction Time : Kinetic studies (e.g., aliquots analyzed via HPLC every 30 minutes) identify rate-limiting steps .
    Table 2 : Substituent Effects on Reactivity
SubstituentReaction Time (h)Product Purity (%)
Pentyloxy892
Methoxy685

Q. How can researchers optimize the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat transfer and reduce batch variability during scaling .
  • In-line Analytics : Use real-time UV-Vis or FTIR monitoring to maintain quality control .
  • Solvent Recycling : Implement distillation systems for DMSO recovery, reducing costs and waste .

Data Contradiction and Validation

Q. What analytical approaches validate purity when conflicting chromatographic results arise?

  • Methodological Answer :
  • Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with capillary electrophoresis to confirm purity .
  • Spiking Experiments : Add a pure reference standard to the sample; peak doubling in HPLC indicates impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.